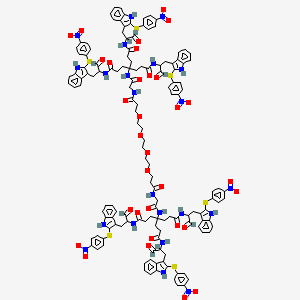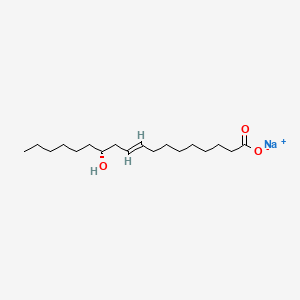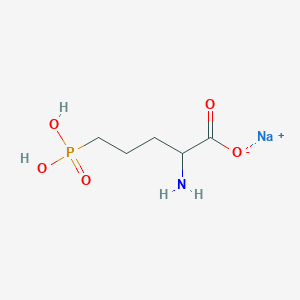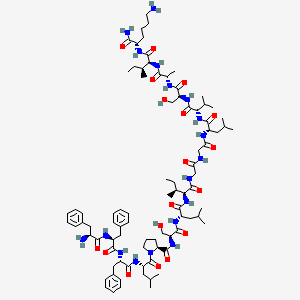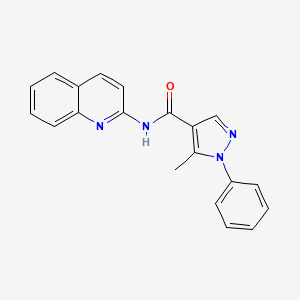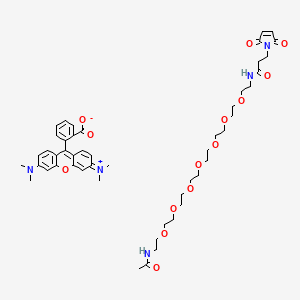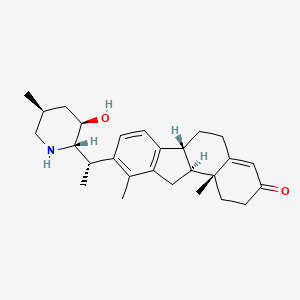
Grandivine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grandivine A is a steroidal alkaloid isolated from the plant Veratrum grandiflorum . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Grandivine A can be isolated from the roots of Veratrum grandiflorum The isolation process typically involves extraction with organic solvents followed by chromatographic purification
Chemical Reactions Analysis
Grandivine A, like other steroidal alkaloids, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Grandivine A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal alkaloids.
Biology: It has been studied for its cytotoxic activities against various cancer cell lines.
Medicine: Potential therapeutic applications are being explored due to its biological activities.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Grandivine A involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival .
Comparison with Similar Compounds
Grandivine A is similar to other steroidal alkaloids isolated from Veratrum grandiflorum, such as Grandivine B . These compounds share a similar chemical structure but may differ in their biological activities and potency. The uniqueness of this compound lies in its specific cytotoxic activity against certain cancer cell lines .
Properties
Molecular Formula |
C27H37NO2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-2,5,6,6a,11,11a-hexahydro-1H-benzo[a]fluoren-3-one |
InChI |
InChI=1S/C27H37NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h7-8,12,15,17,22,24-26,28,30H,5-6,9-11,13-14H2,1-4H3/t15-,17-,22-,24-,25+,26-,27-/m0/s1 |
InChI Key |
GFRJPKVBDAZVCX-VFBCGHEZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4C3)C)C)O |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CCC5=CC(=O)CCC5(C4C3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
